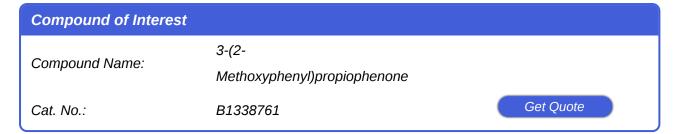


detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis

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Application Note: Synthesis of 3-(2-Methoxyphenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)propiophenone, also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is a dihydrochalcone derivative. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This document outlines a reliable two-step procedure for the synthesis of this compound, involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Overall Synthesis Pathway

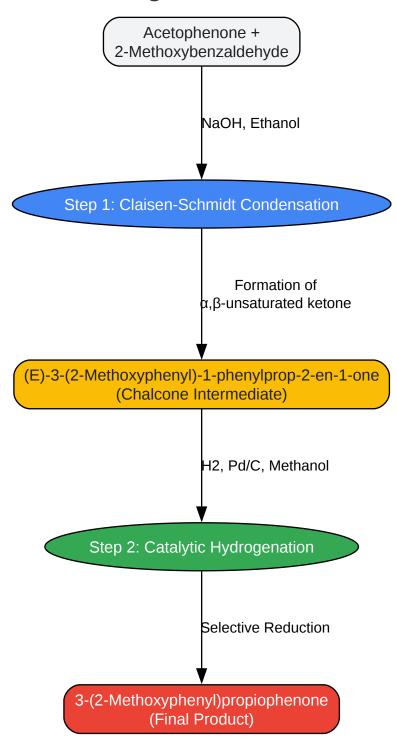
The synthesis is performed in two main stages:

- Step 1: Claisen-Schmidt Condensation. An aromatic ketone (acetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) react under basic conditions to form an α,β-unsaturated ketone, specifically (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone).
- Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate chalcone is selectively reduced using a palladium on carbon (Pd/C) catalyst under a



hydrogen atmosphere to yield the final saturated ketone product.[1]

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **3-(2-Methoxyphenyl)propiophenone**.



Experimental Protocols

Materials and Reagents

Reagent Reagent	Formula	Molar Mass (g/mol)
Acetophenone	C ₈ H ₈ O	120.15
2-Methoxybenzaldehyde	C ₈ H ₈ O ₂	136.15
Sodium Hydroxide	NaOH	40.00
Ethanol (95%)	C₂H₅OH	46.07
Palladium on Carbon (10% Pd)	Pd/C	-
Hydrogen Gas	H ₂	2.02
Methanol	CH₃OH	32.04
Ethyl Acetate	C4H8O2	88.11
Hexane	C ₆ H ₁₄	86.18
Celite®	-	-

Protocol 1: Synthesis of (E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

This procedure is based on the principles of the Claisen-Schmidt condensation reaction.[2][3]

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 50 mL of 95% ethanol.
- Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
- Reaction: A precipitate, typically yellow, should begin to form. Continue stirring the mixture vigorously for 2-3 hours at room temperature to ensure the reaction goes to completion.
- Work-up and Isolation:



- Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
- Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the crystals with 50 mL of cold water, followed by 20 mL of cold ethanol to remove unreacted starting materials and excess base.
- Purification:
 - Recrystallize the crude product from a minimal amount of hot ethanol.
 - Collect the purified yellow crystals by vacuum filtration, wash with a small amount of icecold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of 3-(2-Methoxyphenyl)propiophenone

This protocol details the catalytic hydrogenation of the chalcone intermediate.[1][4]

- Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the dried chalcone from Protocol 1 (5 mmol), 10% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg, ~5 mol%), and 40 mL of methanol.[4]
- Hydrogenation:
 - Seal the flask with a rubber septum.
 - Carefully flush the flask with hydrogen gas. This can be achieved by connecting the flask to a vacuum line to remove air, followed by backfilling with hydrogen from a balloon.
 Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[1]
 - Leave the hydrogen balloon connected to the flask via a needle through the septum and stir the reaction mixture vigorously at room temperature.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the chalcone spot. The reaction is typically complete within 2-4 hours.



- Work-up and Isolation:
 - Once the reaction is complete, carefully remove the hydrogen atmosphere.
 - Filter the reaction mixture through a pad of Celite® into a clean, tared round-bottom flask to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.[4]
 - Remove the solvent (methanol) from the filtrate using a rotary evaporator.
- Purification: The resulting crude product is often pure enough for many applications. If further
 purification is required, column chromatography on silica gel using a hexane/ethyl acetate
 mixture as the eluent can be performed.[5]

Data Summary

Table 1: Reactant Quantities for Synthesis

Step	Compound	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume
1	Acetophenone	120.15	10	~1.20 g
1	2- Methoxybenzald ehyde	136.15	10	~1.36 g
1	10% NaOH (aq)	40.00	-	20 mL
1	Ethanol (95%)	46.07	-	50 mL
2	Chalcone Intermediate	238.28	5	~1.19 g
2	10% Pd/C	-	-	~50 mg
2	Methanol	32.04	-	40 mL
·	·	·	·	·

Table 2: Expected Product Characterization



Compound	Appearance	Yield (%)	Melting Point (°C)
(E)-3-(2-MeO-Ph)-1- Ph-prop-2-en-1-one	Yellow Crystalline Solid	85-95%	~68-72 °C
3-(2- Methoxyphenyl)propio phenone	White to Off-White Solid	>90%	~55-59 °C

Note: Yields and melting points are typical and may vary based on experimental conditions and purity.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

- ¹H NMR Spectroscopy: To confirm the chemical structure and disappearance of alkene protons.
- 13C NMR Spectroscopy: To verify the carbon framework.
- Mass Spectrometry: To confirm the molecular weight of the product.
- Melting Point Analysis: To assess the purity of the final compound.[1]

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